Sodium hypophosphite monohydrate

Description

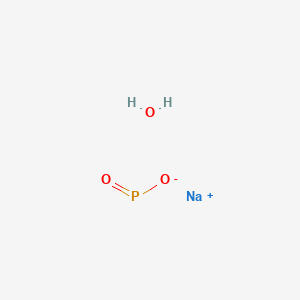

Structure

2D Structure

Properties

CAS No. |

123333-67-5 |

|---|---|

Molecular Formula |

H4NaO3P |

Molecular Weight |

105.994 g/mol |

IUPAC Name |

sodium;hydroxyphosphinite;hydrate |

InChI |

InChI=1S/Na.H2O2P.H2O/c;1-3-2;/h;1,3H;1H2/q+1;-1; |

InChI Key |

GMSPQBCYUHZCNF-UHFFFAOYSA-N |

SMILES |

O.[O-]P=O.[Na+] |

Isomeric SMILES |

O.[O-]P=O.[Na+] |

Canonical SMILES |

O.OP[O-].[Na+] |

Other CAS No. |

123333-67-5 |

Origin of Product |

United States |

Synthetic Methodologies and Industrial Production of Sodium Hypophosphite Monohydrate

Established Synthesis Routes for Sodium Hypophosphite Monohydrate

This compound (NaH₂PO₂·H₂O), also known as sodium phosphinate, is a key industrial chemical primarily utilized as a reducing agent in applications like electroless nickel plating. metoree.comwikipedia.org Its synthesis has been approached through various chemical pathways, with the reaction of phosphorus with alkaline solutions being a cornerstone of industrial production.

Reaction of Phosphorus with Alkaline Solutions

The most established industrial method for synthesizing sodium hypophosphite involves the reaction of white phosphorus with an alkaline solution, typically sodium hydroxide (B78521). sciencemadness.org This reaction is generally carried out in an aqueous medium at elevated temperatures, between 70 and 100 degrees Celsius, often under an inert gas atmosphere to prevent the oxidation of the product. google.com The fundamental reaction can be represented as:

P₄ + 4 NaOH + 4 H₂O → 4 NaH₂PO₂ + 2 H₂

In some industrial processes, a slurry of calcium hydroxide in aqueous sodium hydroxide is used to react with either commercial yellow phosphorus or phosphorus sludge. google.com This approach aims to precipitate the phosphite (B83602) byproduct as insoluble calcium phosphite, thereby facilitating its removal and improving the purity of the resulting sodium hypophosphite solution. google.com The reaction yields can vary, with one example showing a 33% yield of a hypophosphite solution from phosphorus sludge and a 42% yield from commercial yellow phosphorus. google.com The resulting solution contains sodium hypophosphite along with dissolved calcium and hydroxide ions, which require further purification steps. google.com

Alternative Synthetic Pathways

While the direct reaction of phosphorus with sodium hydroxide is prevalent, alternative pathways have been explored. One such method involves a metathesis reaction between barium hypophosphite and sodium sulfate (B86663). prepchem.com In this process, barium hypophosphite is first synthesized by reacting yellow phosphorus with a barium hydroxide solution. prepchem.com The resulting barium hypophosphite is then reacted with sodium sulfate, leading to the precipitation of barium sulfate and the formation of a sodium hypophosphite solution. prepchem.com

Another approach involves the use of ion exchange resins. A solution containing calcium hypophosphite can be passed through an ion exchange column charged with sodium ions to produce sodium hypophosphite. google.com Additionally, palladium-catalyzed coupling reactions have been developed for the synthesis of diarylphosphinates using sodium hypophosphite as the phosphorus source, showcasing its utility in more complex organic syntheses. mdpi.com

Purification Techniques for this compound

The crude sodium hypophosphite solution obtained from synthesis requires purification to remove byproducts and impurities to meet the stringent requirements of its various applications.

Crystallization and Solvent-Based Purification Approaches

Crystallization is a primary method for purifying this compound. The process typically involves concentrating the aqueous solution of sodium hypophosphite by evaporation. prepchem.comgoogle.com For instance, a solution can be concentrated to a specific Baume degree and then cooled to induce crystallization. google.com The resulting crystals are then separated from the mother liquor by centrifugation. google.com The solubility of sodium hypophosphite in water, as well as in solvents like ethanol (B145695), glycerin, and ethylene (B1197577) glycol, allows for various crystallization and washing strategies. metoree.com

Solvent-based purification can also be employed. After a reaction, the mixture can be washed with a solvent like dichloromethane (B109758) (DCM), followed by sonication and centrifugation to separate the product. organic-chemistry.org The choice of solvent and purification technique often depends on the scale of production and the desired purity of the final product.

Impurity Removal Strategies in Industrial Production

Sulfate is a common impurity in industrial-grade sodium hypophosphite. One effective method for its removal is the addition of barium salts, such as barium hydroxide or barium carbonate, to the sodium hypophosphite solution. google.comnih.govresearchgate.net Barium ions react with sulfate ions to form insoluble barium sulfate, which can then be removed by filtration. nih.gov This precipitation method can significantly reduce the sulfate concentration. For example, treating a sodium sulfate-rich brine with barium hydroxide at a barium to sulfate molar ratio of 1.1 can lower the sulfate concentration from 13.5 g/L to less than 400 mg/L. nih.gov The use of inexpensive barium salts makes this an economically viable method for large-scale production. google.com

Orthophosphite and Calcium Content Control

A critical aspect of producing high-purity sodium hypophosphite is the management and removal of impurities, particularly orthophosphites (phosphites) and calcium ions. During the synthesis, secondary reactions can lead to the formation of calcium phosphite and phosphate (B84403), which are insoluble and can be partially removed by filtration along with excess calcium hydroxide. google.com

To address residual dissolved calcium, several purification strategies are employed. One method involves neutralizing the solution with carbon dioxide to precipitate the remaining calcium hydroxide as calcium carbonate. google.com Another approach is to use phosphoric acid or an acid phosphate salt for neutralization, which also results in the precipitation of an insoluble calcium phosphate. google.com

For the stringent removal of calcium ions to meet the requirements of high-purity applications, ion exchange technology is utilized. google.com The sodium hypophosphite solution is passed through a cation exchange resin charged with sodium ions. google.com This process effectively removes the remaining calcium ions from the solution, yielding a product that is essentially free from calcium contamination. google.com Both strong acid (sulfonic acid) and weak acid (carboxylic) type resins can be used for this purpose. google.com

The control of phosphite content is also crucial. In one documented process, reacting elemental phosphorus with a lime slurry in aqueous sodium hydroxide yielded a hypophosphite solution with a phosphite content as low as 0.03% to 0.04%. google.com

Advancements in Production Processes for Enhanced Purity and Yield

Continuous efforts in research and process development have led to advancements aimed at improving the purity and yield of this compound. One patented method focuses on a simplified and more economical process that achieves high yields and reduced reaction times. google.com This is accomplished by introducing the necessary amount of sodium carbonate for the reaction in a single step and reducing the amount of lime used, coupled with suitable agitation of the reaction mixture. google.com This particular process reported a total yield of 83.2%. google.com

Another innovative approach for producing high-purity sodium hypophosphite involves several key steps to remove impurities. google.com This method includes the addition of barium hypophosphite to remove sulfate ions and the use of powdered activated carbon for decolorization and adsorption of chloride ions. google.com A significant enhancement in this process is the implementation of a spraying system on the centrifuge during the crystal separation stage. google.com Washing the crystals with deionized water effectively removes the mother liquor adhered to the crystal surfaces, leading to a notable increase in product purity. google.com

Furthermore, process integration and energy-saving techniques have been analyzed to make production more efficient. By implementing heat-integrated flowsheets, significant reductions in primary energy consumption, potentially up to 45-57%, have been proposed. researchgate.net

The following table summarizes findings from various production methodologies:

| Parameter | Method 1 | Method 2 | Method 3 |

| Primary Reactants | White Phosphorus, Calcium Hydroxide, Sodium Carbonate google.com | White Phosphorus, Lime, Caustic Soda google.com | Elemental Phosphorus, Calcium Hydroxide, Sodium Hydroxide google.com |

| Key Process Feature | Single-step sodium carbonate addition, reduced lime google.com | Centrifugal washing of crystals google.com | Ion exchange for calcium removal google.com |

| Reported Yield | 83.2% google.com | Not specified | 33-42% (hypophosphite solution) google.com |

| Reported Purity/Impurity Levels | Ca: Absent; Free alkalinity (as NaOH): 5.01% google.com | Product content can reach 103.56% (assay method not specified) google.com | Phosphite: 0.03-0.04% google.com |

Scale-Up Considerations in this compound Synthesis

Scaling up the synthesis of this compound from a laboratory or pilot scale to full industrial production involves several critical considerations to maintain efficiency, safety, and product quality. The process is often performed in large batches, with industrial quantities supplied in packages such as 25 kg flexible containers or 500 kg bags. metoree.comaquabond.ca

One of the primary challenges in scaling up is managing the reaction's thermal dynamics. The reaction between phosphorus and hydroxide is exothermic, and effective heat management is crucial to control the reaction rate and prevent runaway reactions. researchgate.net Process integration studies have highlighted the potential for significant energy savings by optimizing heat recovery systems. researchgate.net

The handling of raw materials and byproducts at a large scale is another major factor. White phosphorus is highly flammable and toxic, requiring specialized handling and storage facilities. sciencemadness.org The generation of phosphine (B1218219) gas, a toxic and flammable byproduct, necessitates robust ventilation and scrubbing systems to ensure workplace safety and environmental protection. sciencemadness.org

Furthermore, the efficiency of mixing and mass transfer becomes more critical at larger scales. Ensuring uniform dispersion of molten phosphorus and intimate contact between reactants is essential for achieving high yields and minimizing reaction times. google.com Inadequate mixing can lead to localized overheating and the formation of unwanted byproducts.

The separation and purification steps also present scale-up challenges. Filtration of large volumes of slurry to remove insoluble byproducts like calcium phosphate requires appropriately sized and efficient industrial filters. google.com Similarly, the ion exchange columns for calcium removal must be designed to handle large flow rates and have regeneration systems in place for continuous operation. google.com A study on reductive amination using sodium hypophosphite demonstrated that the process could be scaled up 200-fold without a loss of efficiency, indicating the robustness of certain reaction protocols for large-scale application. organic-chemistry.org

Finally, ensuring consistent product quality, including crystal size, purity, and moisture content, across large batches is paramount. google.com This requires stringent process control, monitoring, and quality assurance procedures throughout the production chain.

Fundamental Chemical Reactivity and Reaction Mechanisms of Sodium Hypophosphite Monohydrate

Redox Chemistry of the Hypophosphite Ion

The redox chemistry of the hypophosphite ion is primarily characterized by its function as a reducing agent. In these reactions, the phosphorus atom is oxidized from its +1 state to a higher oxidation state, typically +3 (as in phosphite) or +5 (as in phosphate).

Electron Transfer Pathways in Reduction Reactions

The electron transfer pathways in reduction reactions involving the hypophosphite ion are complex and can be influenced by the reaction conditions and the substrate being reduced. In the context of its most common application, electroless nickel plating, sodium hypophosphite reduces nickel ions to metallic nickel on a substrate. wikipedia.org This process is autocatalytic, meaning the freshly deposited nickel catalyzes further reduction.

The mechanism is believed to involve the dehydrogenation of the hypophosphite ion on the catalytic surface to form a phosphite (B83602) intermediate and adsorbed hydrogen atoms, which then act as the reducing agents for the nickel ions. A proposed mechanism involves the following steps:

Adsorption and Dehydrogenation: The hypophosphite ion adsorbs onto the catalytic surface (e.g., nickel or palladium). wikipedia.org

Oxidation of Hypophosphite: The adsorbed hypophosphite is oxidized to phosphite, releasing electrons.

Reduction of Nickel Ions: The released electrons reduce the nickel ions (Ni²⁺) in the solution to metallic nickel (Ni⁰), which deposits on the surface. wikipedia.org

In some organic reactions, sodium hypophosphite can generate a phosphorus-centered radical through hydrogen atom abstraction. organic-chemistry.org This radical can then participate in further reaction steps, such as activating carbon-halogen bonds via halogen atom transfer. organic-chemistry.org

Ni²⁺ + [H₂PO₂]⁻ + H₂O → Ni⁰ + [H₂PO₃]⁻ + 2H⁺

A side reaction involving the further oxidation of phosphite or direct reaction of hypophosphite can also lead to the incorporation of phosphorus into the nickel deposit, forming a nickel-phosphorus alloy. wikipedia.org

Factors Influencing Redox Potentials

The redox potential of the hypophosphite ion, and thus its reactivity as a reducing agent, is influenced by several factors:

pH: The pH of the solution plays a critical role. In acidic solutions, the reduction potential is higher, making it a stronger reducing agent. The oxidation of hypophosphite is enhanced at a pH between 3.5 and 10. google.com

Temperature: Higher temperatures generally increase the rate of redox reactions involving hypophosphite. researchgate.netresearchgate.net

Presence of Catalysts: The presence of catalytic surfaces, such as palladium, nickel, and cobalt, significantly lowers the activation energy for the oxidation of hypophosphite, thereby enhancing its reducing power. google.com

Concentration of Reactants: The concentrations of both the hypophosphite ions and the species being reduced affect the reaction rate. researchgate.net

Presence of Other Ions: Certain ions present in the solution can influence the redox potential. For instance, in electroless nickel baths, the presence of chloride ions can enhance the oxidation of hypophosphite. ias.ac.in

The following table summarizes the key factors influencing the redox potential of the hypophosphite ion:

| Factor | Effect on Redox Potential and Reactivity |

| pH | Higher reduction potential in acidic solutions; enhanced oxidation at pH 3.5-10. google.com |

| Temperature | Increased temperature generally increases the reaction rate. researchgate.netresearchgate.net |

| Catalysts | Presence of metals like Pd, Ni, Co lowers activation energy and enhances reducing power. google.com |

| Reactant Concentration | Higher concentrations of hypophosphite and the species to be reduced increase the reaction rate. researchgate.net |

| Other Ions | Ions like chloride can enhance the oxidation of hypophosphite. ias.ac.in |

Thermal Decomposition Pathways and Products

When heated, sodium hypophosphite monohydrate first loses its water of hydration and then the anhydrous salt decomposes. limac.lv The decomposition process is complex and results in a mixture of products.

Kinetics and Thermodynamics of Decomposition

The thermal decomposition of sodium hypophosphite is an exothermic process. The decomposition of the anhydrous substance begins at temperatures above 248°C. limac.lv The kinetics of the decomposition are complex and can be described as an autocatalytic reaction, where the products of the decomposition catalyze further reaction. umt.edu The reaction proceeds through the formation and growth of nuclei of the product phases within the solid reactant. umt.edu The enthalpy of formation for sodium hypophosphite has been estimated, which is a key thermodynamic parameter for understanding its decomposition. researchgate.net

Product Identification and Analysis

A simplified equation for the decomposition is:

2NaH₂PO₂ → Na₂HPO₄ + PH₃ sciencemadness.org

However, more detailed studies have shown that the solid products are more complex and can include sodium pyrophosphate (Na₄P₂O₇) and sodium polyphosphates. researchgate.netrsc.org The decomposition can occur in multiple steps, with the formation of intermediates such as sodium phosphite (Na₂HPO₃). rsc.org At temperatures around 310°C, the reaction can yield phosphine (B1218219), disodium (B8443419) pyrophosphite (Na₂H₂P₂O₅), sodium phosphite, and sodium pyrophosphate. researchgate.net Water released during condensation reactions can also participate in the process by oxidizing hypophosphite and phosphite. researchgate.net

The main gaseous product, phosphine, is a toxic and spontaneously flammable gas in air. nih.gov

The following table summarizes the identified products of the thermal decomposition of sodium hypophosphite:

| Gaseous Products | Solid Products |

| Phosphine (PH₃) nih.govrsc.org | Disodium hydrogen phosphate (B84403) (Na₂HPO₄) sciencemadness.org |

| Hydrogen (H₂) researchgate.netrsc.org | Sodium pyrophosphate (Na₄P₂O₇) researchgate.netrsc.org |

| Water (H₂O) rsc.org | Sodium polyphosphates (e.g., Na₅P₃O₁₀) researchgate.netrsc.org |

| Sodium phosphite (Na₂HPO₃) rsc.org |

Hydrolysis and Acidic Reactions of this compound

As a salt of a strong base (NaOH) and a weak acid (hypophosphorous acid, H₃PO₂), sodium hypophosphite undergoes hydrolysis in aqueous solution. nih.gov The hypophosphite ion reacts with water to a small extent to produce hypophosphorous acid and hydroxide (B78521) ions, resulting in a slightly alkaline solution with a pH between 6 and 8 for a 5% solution. limac.lv

The hydrolysis reaction can be represented as:

[H₂PO₂]⁻ + H₂O ⇌ H₃PO₂ + OH⁻

When a strong acid, such as hydrochloric acid (HCl), is added to a solution of sodium hypophosphite, it neutralizes the hydroxide ions produced by hydrolysis and reacts with the hypophosphite ion to form hypophosphorous acid. quora.comquora.com

The reaction with a strong acid is:

NaH₂PO₂ + H⁺ → H₃PO₂ + Na⁺

This reaction is a common method for the preparation of hypophosphorous acid. The extent of the reaction is dependent on the pH of the solution.

Coordination Chemistry of Hypophosphite Complexes

The hypophosphite anion (H₂PO₂⁻) demonstrates versatile behavior as a ligand in coordination chemistry, capable of binding to metal centers in various modes. libretexts.org This versatility allows for the formation of a diverse range of metal complexes with unique structural and reactive properties.

The hypophosphite ion is a phosphorus oxoanion that typically acts as a Lewis base, donating electron pairs from its oxygen atoms to a central metal atom, which acts as a Lewis acid. libretexts.org Its ability to coordinate with metals is a key aspect of its chemical reactivity, particularly in processes like electroless plating. The ligand can be classified based on the number of donor atoms it uses to bind to a metal center. libretexts.orgalfa-chemistry.com

Research has identified several coordination modes for the hypophosphite ligand:

Bridging Ligand : The hypophosphite ion can bridge two metal centers. researchgate.net A well-characterized example is the μ₁,₃-bridging mode, where the two oxygen atoms of the hypophosphite ligand bind to two different nickel(II) ions in a dinuclear macrocyclic complex. acs.orgacs.org In this configuration, the ligand connects the metal centers, influencing the complex's magnetic and reactive properties. acs.orgacs.org The polymeric structure of uranium(IV) hypophosphite complexes also features bridging hypophosphite groups. researchgate.net

Bidentate Ligand : It can also act as a chelating bidentate ligand, where both oxygen atoms coordinate to the same metal center. researchgate.netnih.gov This mode is proposed for anhydrous cobalt(II) and nickel(II) hypophosphite complexes. researchgate.net

Monodentate Ligand : Although less common, monodentate coordination, where only one oxygen atom binds to the metal, is also possible, particularly in sterically crowded environments. libretexts.orgnih.gov

The hypophosphite ligand is readily replaced by more basic oxoanions, such as carboxylates, indicating a moderate affinity for metal dications like [Ni₂L]²⁺. acs.orgacs.org Interestingly, in certain macrocyclic complexes, the hypophosphite group can be sterically protected by the supporting ligand, preventing its oxidation even in the presence of strong oxidizing agents like hydrogen peroxide. acs.orgacs.org

Metal-hypophosphite complexes are synthesized through various methods, often involving the reaction of a metal salt with a source of hypophosphite ions. For instance, the air-stable, dinuclear hypophosphito-bridged nickel(II) complex, [Ni₂L(μ-O₂PH₂)]⁺, was formed by reacting a dinickel(II) perchlorate (B79767) complex with [nBu₄N]H₂PO₂. acs.orgacs.org This complex could then be isolated as either a perchlorate or tetraphenylborate (B1193919) salt. acs.orgacs.org A series of transition metal hypophosphites, including α-Mn(H₂PO₂)₂·H₂O and MCl(H₂PO₂)₂·H₂O (where M = Co²⁺, Ni²⁺), have also been synthesized and studied. cambridge.org

The characterization of these complexes relies heavily on single-crystal X-ray diffraction and spectroscopic techniques.

X-ray Crystallography : This is a powerful tool for determining the precise three-dimensional structure of these complexes. schreinerlabrmc.orgresearchgate.netbeilstein-journals.org For example, the crystal structure of [Ni₂L(μ-O₂PH₂)]BPh₄·MeCN was determined to be triclinic, space group P1̅. acs.orgacs.org The analysis revealed a bisoctahedral [Ni₂L(μ-O₂PH₂)]⁺ cation with a N₃Ni(μ₁,₃-O₂PH₂)(μ-S)₂NiN₃ core. The hypophosphite ligand symmetrically bridges the two nickel ions. acs.orgacs.org X-ray powder diffraction is also used to identify and report the unit cells for new hypophosphite compounds. cambridge.org

Spectroscopy and Other Methods : Infrared (IR) spectroscopy helps identify the vibrational modes of the hypophosphite ligand within the complex. researchgate.net Electronic spectra and magnetic susceptibility measurements are used to determine the electronic structure and magnetic properties, such as confirming high-spin octahedral geometries or ferromagnetic exchange interactions between metal centers. researchgate.netacs.org

The table below summarizes key structural data for a characterized dinuclear nickel-hypophosphite complex. acs.org

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1̅ |

| Complex Cation | [Ni₂L(μ-O₂PH₂)]⁺ |

| Coordination Core | N₃Ni(μ₁,₃-O₂PH₂)(μ-S)₂NiN₃ |

| Hypophosphite Mode | μ₁,₃-bridging |

| Ni···Ni Distance | 3.600(1) Å |

Reaction Mechanisms in Specific Chemical Transformations

This compound serves as a key reagent, primarily a reducing agent, in several important chemical transformations. Understanding the underlying mechanisms is crucial for optimizing these processes.

Sodium hypophosphite has emerged as a nontoxic, stable, and environmentally benign reducing agent for reductive amination, a fundamental process for synthesizing amines from carbonyl compounds. organic-chemistry.orgnih.gov This reaction typically proceeds by the initial condensation of a carbonyl compound (aldehyde or ketone) with an amine (ammonia, primary, or secondary amine) to form an imine or iminium ion intermediate. researchgate.netlibretexts.orgresearchgate.net This intermediate is then reduced by the hypophosphite to yield the final amine product. researchgate.netlibretexts.org

A key feature of this process is that it can often be performed without a catalyst. acs.orgacs.org The proposed mechanism suggests that the stoichiometry of the reduction can vary depending on the nature of the substrates. acs.org

Four-Electron Reduction : For reactions involving aliphatic amines and ketones, sodium hypophosphite is proposed to act as a four-electron reductant, meaning one mole of NaH₂PO₂ can reduce two moles of the imine intermediate. organic-chemistry.orgacs.org

Two-Electron Reduction : In contrast, for reactions between aromatic aldehydes and aromatic amines, sodium hypophosphite appears to act as a two-electron reductant, yielding only one equivalent of the product. acs.org

In electroless plating, sodium hypophosphite is widely used as the reducing agent to deposit metal alloys, most commonly nickel-phosphorus (Ni-P), onto a substrate without an external electric current. tau.ac.ilnmfrc.org The process is a controlled autocatalytic redox reaction that occurs in an aqueous solution containing the metal ions, the hypophosphite reducing agent, complexing agents, and stabilizers. tau.ac.ilresearchgate.net

The term "autocatalytic" signifies that the reaction is catalyzed by the metal being deposited. nmfrc.org Once the initial layer of nickel is plated onto a catalytically active substrate, the nickel surface itself becomes the catalyst for the ongoing deposition. researchgate.nettau.ac.il

The mechanism of autocatalytic electroless nickel plating is generally explained by an electrochemical model involving distinct anodic and cathodic reactions occurring simultaneously on the catalytic surface. researchgate.net

Anodic Oxidation : At local anodic sites, the hypophosphite ion is oxidized. This reaction releases electrons into the catalytic surface and produces orthophosphite ions and protons. researchgate.net A competing anodic reaction is the oxidation of hypophosphite by water, which produces hydrogen gas and is considered an inefficiency in the plating process. nmfrc.org

Cathodic Reduction : At local cathodic sites, the electrons released by the hypophosphite oxidation are consumed to reduce nickel ions (Ni²⁺) from the solution to metallic nickel (Ni⁰), which deposits on the surface. researchgate.net

Interactive Table: Elementary Steps in Autocatalytic Deposition tau.ac.il

| Step | Description |

| 1. Diffusion of Reactants | Nickel ions (Ni²⁺) and hypophosphite ions (H₂PO₂⁻) move from the bulk solution to the catalytic surface. |

| 2. Adsorption of Reactants | The reactant ions are adsorbed onto the active sites of the surface. |

| 3. Chemical Reaction | The redox reactions (anodic oxidation of hypophosphite and cathodic reduction of nickel) occur on the surface. |

| 4. Desorption of Products | By-products such as orthophosphite (HPO₃²⁻), protons (H⁺), and hydrogen gas (H₂) are released from the surface. |

| 5. Diffusion of Products | The desorbed by-products move away from the surface into the bulk solution. |

While nickel deposition is inherently autocatalytic with hypophosphite, other metals like copper are not. nmfrc.org For electroless copper plating with hypophosphite, the reaction stops after the initial layer is formed. To achieve continuous, autocatalytic plating, a small amount of a catalytic ion, such as nickel, must be added to the bath to promote the oxidation of the hypophosphite on the deposited copper surface. nmfrc.orgguidechem.com

Mechanistic Studies of Electroless Plating Processes

Role of Intermediates in Plating Reactions

In electroless plating processes, particularly for nickel and copper, this compound serves as the primary reducing agent. Its function is not direct; rather, it proceeds through a series of intermediate species that are crucial for the reduction of metal ions and the co-deposition of phosphorus. The mechanism involves both electrochemical and chemical steps, with key intermediates playing distinct roles. ias.ac.in

Under typical acidic conditions for electroless nickel plating, the process initiates with the dehydrogenation of the hypophosphite ion (H₂PO₂⁻) on a catalytic surface. researchgate.net This is a critical step where the phosphorus-hydrogen bond is broken, leading to the formation of an orthophosphite intermediate (HPO₂⁻) and adsorbed atomic hydrogen (H_ads), which is the primary reducing species for the nickel ions. researchgate.net

The accepted reaction pathway can be summarized as follows:

Adsorption and Dehydrogenation: The hypophosphite ion adsorbs onto the catalytic surface (e.g., nickel) and undergoes catalytic dehydrogenation. researchgate.netelectrochemsci.org

H₂PO₂⁻ (aq) + H₂O (l) → HPO₃²⁻ (aq) + H⁺ (aq) + 2H_ads

Metal Reduction: The adsorbed active hydrogen atoms reduce the metal ions (e.g., Ni²⁺) to their metallic state (Ni⁰), which deposits onto the substrate. metrohm.com

Ni²⁺ (aq) + 2H_ads → Ni (s) + 2H⁺ (aq)

Phosphorus Co-deposition: A secondary reaction involving the hypophosphite ion leads to the incorporation of elemental phosphorus into the deposit, forming a nickel-phosphorus alloy. tau.ac.ilnmfrc.org This occurs through the reduction of the hypophosphite ion by adsorbed hydrogen.

H₂PO₂⁻ (aq) + H_ads → P (s) + H₂O (l) + OH⁻ (aq)

Side Reaction: Some of the adsorbed hydrogen atoms can combine to form hydrogen gas, which is observed as bubbling during the plating process. metrohm.com

2H_ads → H₂ (g)

The table below summarizes the key intermediates and their functions in the plating process.

| Intermediate Species | Formula | Role in Plating Reaction |

| Adsorbed Atomic Hydrogen | H_ads | Primary reducing agent for metal ions (e.g., Ni²⁺). researchgate.netmetrohm.com |

| Orthophosphite Ion | HPO₃²⁻ | Byproduct of hypophosphite oxidation. nmfrc.org |

| Phosphorus | P | Co-deposited element, forming an alloy with the metal (e.g., Ni-P). tau.ac.ilnih.gov |

| Catalytic Metal Particles | Ni | In copper plating, Ni particles are formed as intermediates to catalyze hypophosphite oxidation. researchgate.netresearchgate.net |

Radical Reactions Initiated by this compound

Beyond its role in electroless plating, sodium hypophosphite can act as a precursor to a phosphorus-centered radical, enabling its participation in various radical-mediated organic transformations. organic-chemistry.org The generation of the phosphinyl radical (H₂PO₂•) typically occurs through hydrogen atom abstraction from the hypophosphite ion by a suitable radical initiator or under specific reaction conditions like photocatalysis. organic-chemistry.org

A notable application is the radical addition of sodium hypophosphite to unsaturated carbon-carbon bonds. Research has demonstrated the room-temperature radical addition to terminal alkynes, a reaction initiated by a trialkylborane (R₃B) and air (O₂). nih.govresearchgate.netnih.gov This process yields 1-alkyl-1,1-bis-H-phosphinates, a novel class of organophosphorus compounds. nih.gov The reaction proceeds under mild conditions and offers a practical route for multigram synthesis, as the disodium salt products often precipitate from the reaction mixture. nih.govresearchgate.net

The general mechanism for this type of radical reaction is as follows:

Initiation: A radical initiator (e.g., formed from R₃B/O₂) abstracts a hydrogen atom from the hypophosphite ion to generate a phosphinyl radical.

Propagation: The phosphinyl radical adds to the alkyne, forming a vinyl radical intermediate. This intermediate then reacts with another hypophosphite molecule to yield the product and regenerate the phosphinyl radical, continuing the chain reaction.

Termination: Radicals combine to form non-radical species.

Sodium hypophosphite has also been employed in radical additions to alkenes. These reactions can be conducted under solvent-free conditions at elevated temperatures or in non-acidic aqueous solutions using radical initiators such as sodium persulfate (Na₂S₂O₈). rsc.org These methods provide high yields of polyfunctional H-phosphinates. rsc.org Furthermore, under photocatalytic conditions, the phosphorus-centered radical generated from sodium hypophosphite can activate carbon-halogen bonds through a halogen atom transfer (XAT) mechanism, facilitating reactions like the hydroalkylation of nonactivated alkenes. organic-chemistry.org

The table below presents research findings on radical reactions involving sodium hypophosphite.

| Reaction Type | Substrate | Initiator/Conditions | Product | Reference(s) |

| Radical Addition | Terminal Alkynes | R₃B / Air, Room Temperature | 1-Alkyl-1,1-bis-H-phosphinates | nih.gov, researchgate.net, nih.gov |

| Radical Addition | Alkenes (e.g., sodium maleate) | Na₂S₂O₈, Refluxing H₂O | 2-(oxidohydrophosphoryl)succinate | rsc.org |

| Hydroalkylation | Nonactivated Alkenes | Photocatalysis | Hydroalkylated products | organic-chemistry.org |

| Deuteration | Alkyl/Aryl Iodides | 2,2′-azobis(2-methylpropionamidine) dihydrochloride, H₂O | Deuterated alkanes/arenes | organic-chemistry.org |

Catalytic Applications of Sodium Hypophosphite Monohydrate in Chemical Processes

Polymerization Catalysis

In the synthesis of polymers, particularly those based on acrylic acid, sodium hypophosphite monohydrate is widely utilized. It functions primarily as part of a redox initiation system and as a chain transfer agent, which are critical for controlling the polymerization process and the molecular weight of the resulting polymers.

Role in Acrylic Acid-Based Polymerization

This compound is instrumental in the production of low molecular weight polyacrylates. googleapis.comgoogle.com In aqueous solution polymerization of acrylic acid, SHPM acts as a highly effective chain transfer agent. googleapis.comgoogle.comgoogleapis.com The primary purpose of a chain transfer agent is to control the growth of polymer chains, leading to polymers with a lower, more controlled molecular weight, which is often desirable for applications such as dispersants, scale inhibitors, and detergent additives. googleapis.comgoogle.com

The use of sodium hypophosphite is particularly advantageous because it incorporates phosphinate and phosphonate (B1237965) functional groups into the polymer structure. googleapis.comgoogle.com These incorporated phosphorus-containing groups can enhance the performance properties of the final polymer. googleapis.com Research has shown that in the polymerization of acrylic acid, SHPM, when used in conjunction with an initiator like sodium persulfate, effectively regulates the polymer's molecular weight. asianpubs.org For instance, increasing the concentration of this compound leads to a corresponding decrease in the molecular weight of the polyacrylic acid produced. googleapis.com It is also used in combination with other compounds, such as cupric acetate (B1210297), to act as a chain-transfer agent combination. google.com

Table 1: Effect of this compound on Polymer Molecular Weight This table illustrates how varying the amount of this compound affects the weight average molecular weight (Mw) of the resulting polymer in a specific polymerization process.

| Example Run | This compound (grams) | Resulting Polymer Mw |

| 1 | 36.8 | 4320 |

| 2 | 73.6 | 2300 |

Data sourced from patent information detailing the synthesis of low molecular weight carboxylate polymers. The examples demonstrate a clear inverse relationship between the amount of chain transfer agent used and the final molecular weight of the polymer. googleapis.com

Mechanisms of Catalytic Action in Polymer Synthesis

The "catalytic" role of sodium hypophosphite in polymerization is not one of classical catalysis where the agent remains unchanged. Instead, it participates directly in the reaction through two primary mechanisms: as a chain transfer agent and as a component of a redox initiation system.

As a chain transfer agent , the hypophosphite ion (H₂PO₂⁻) transfers a hydrogen atom to the growing polymer radical chain, terminating its growth. The resulting hypophosphite radical can then initiate a new polymer chain. This process, known as chain transfer, effectively lowers the average molecular weight of the polymer population. googleapis.comgoogle.com The efficiency of this process can be influenced by reaction conditions, such as the final polymer solids level. google.com Inefficiency can be a problem, as a significant portion of the hypophosphite may not be incorporated into the polymer and remains as inorganic phosphorus species. google.comgoogleapis.com

As part of a redox initiation system , sodium hypophosphite acts as a reducing agent. asianpubs.orgresearchgate.net It is often paired with an oxidizing agent, such as a persulfate (e.g., sodium persulfate or ammonium (B1175870) persulfate). asianpubs.org The redox reaction between the hypophosphite and the persulfate generates free radicals at a much lower temperature than the thermal decomposition of the persulfate alone. asianpubs.orgcmu.edu This accelerated generation of radicals initiates the polymerization of monomers like acrylic acid under milder conditions. asianpubs.orgrsc.org This system is particularly useful for aqueous solution free radical polymerization and is employed in the synthesis of various copolymers. asianpubs.org

Esterification Catalysis

This compound demonstrates significant catalytic activity in esterification reactions, particularly in the modification of natural polymers like wood and cellulose (B213188). It facilitates the crosslinking of these materials with polycarboxylic acids, enhancing their physical and chemical properties.

Catalytic Effects in Wood Modification

Sodium hypophosphite is a highly effective catalyst for the esterification of wood with various polycarboxylic acids, including citric acid, maleic anhydride (B1165640), and 1,2,3,4-butanetetracarboxylic acid (BTCA). This process involves the formation of ester bonds between the hydroxyl groups of cellulose and hemicellulose in the wood and the carboxyl groups of the acids. This crosslinking makes the wood more dimensionally stable, water-repellent, and resistant to decay.

When wood is treated with a solution containing a polycarboxylic acid and sodium hypophosphite and then cured at elevated temperatures, SHPM accelerates the esterification reaction. Research has consistently shown that the presence of sodium hypophosphite significantly increases the Weight Percent Gain (WPG) and the Anti-Swelling Efficiency (ASE) of the modified wood compared to treatments with the acid alone. For example, in the modification of wood with citric acid, the addition of sodium hypophosphite leads to a higher degree of crosslinking, resulting in improved dimensional stability. Similarly, it has been proven to be an effective catalyst for modifying wood with BTCA, enhancing properties like hardness and water resistance.

Table 2: Performance of Modified Wood with and without Sodium Hypophosphite (SHP) as a Catalyst This table presents representative data on how the presence of SHP as a catalyst during wood modification with different acids improves key properties.

| Modifying Acid | Catalyst | Weight Percent Gain (WPG) (%) | Anti-Swelling Efficiency (ASE) (%) |

| Citric Acid | None | 15.2 | 45.8 |

| Citric Acid | SHP | 25.6 | 68.2 |

| BTCA | None | 18.9 | 55.1 |

| BTCA | SHP | 30.1 | 75.4 |

Note: The values are illustrative based on typical findings in wood science literature, demonstrating the enhanced performance achieved with SHP.

Improvement of Heavy Metal Ion Adsorption Capacity via Esterification

The same esterification process catalyzed by sodium hypophosphite can be applied to other cellulosic materials, such as agricultural waste, to create effective biosorbents for heavy metal ions. By esterifying the cellulose backbone with polycarboxylic acids like citric acid or BTCA, a high density of free carboxyl groups is introduced onto the material's surface.

These negatively charged carboxyl groups act as active binding sites for positively charged heavy metal ions (e.g., Pb²⁺, Cu²⁺, Cd²⁺) through chelation and ion exchange. Sodium hypophosphite's role as a catalyst is crucial for maximizing the number of ester linkages and, consequently, the number of available carboxyl groups for metal binding. Studies have demonstrated that materials modified using this catalyzed esterification exhibit a substantially higher adsorption capacity for various heavy metals compared to their unmodified counterparts.

Table 3: Enhanced Heavy Metal Adsorption by Esterified Biomass This table compares the maximum adsorption capacity (q_max) for lead ions (Pb²⁺) of a biomass material before and after esterification with citric acid, catalyzed by sodium hypophosphite.

| Material | Adsorption Capacity (q_max) for Pb²⁺ (mg/g) |

| Unmodified Rice Husk | 15.8 |

| Esterified Rice Husk (Citric Acid + SHP ) | 95.2 |

Note: Data is representative of findings from environmental science research on the development of novel adsorbents.

Mechanisms of Esterification Catalysis

The catalytic mechanism of sodium hypophosphite in the esterification of cellulose with polycarboxylic acids is a subject of detailed study. The prevailing theory suggests that at curing temperatures, the polycarboxylic acid, such as citric acid or BTCA, reacts to form a cyclic anhydride intermediate. This step is significantly accelerated by sodium hypophosphite.

The proposed mechanism involves the following key steps:

Anhydride Formation: The polycarboxylic acid dehydrates to form a five- or six-membered cyclic anhydride. Sodium hypophosphite, acting as a catalyst, lowers the activation energy for this dehydration step.

Esterification: The newly formed cyclic anhydride is highly reactive. It readily reacts with the hydroxyl (-OH) groups of the cellulose and hemicellulose in the wood or other biomass. This reaction opens the anhydride ring and forms a covalent ester bond, grafting the acid molecule onto the cellulosic backbone.

Crosslinking: Since the polycarboxylic acids have multiple carboxyl groups, the remaining free carboxyl groups on the grafted acid can then react with another hydroxyl group on an adjacent cellulose chain, either by forming another ester bond directly or via another anhydride intermediate. This second reaction creates a crosslink, which is fundamental to the improved properties of the modified material.

Catalytic Activity in Advanced Organic Transformations

This compound is increasingly recognized for its role in facilitating a variety of advanced organic transformations. Its utility extends from acting as a hydrogen donor in asymmetric synthesis to enabling powerful carbon-carbon and carbon-phosphorus bond-forming reactions.

Enantioselective Transfer Hydrogenation Reactions

In the field of asymmetric synthesis, this compound has proven to be a valuable hydrogen donor for the enantioselective transfer hydrogenation of prochiral ketones and other unsaturated functionalities. This method offers a safer and often more convenient alternative to using high-pressure hydrogen gas. The catalytic systems typically involve a chiral transition metal complex, with sodium hypophosphite providing the necessary hydrides for the reduction.

Ruthenium-Catalyzed Reactions: Chiral ruthenium complexes, particularly those of the Noyori-type, are highly effective catalysts for the asymmetric transfer hydrogenation of ketones. researchgate.netnih.gov In these systems, sodium hypophosphite serves as the stoichiometric reductant, regenerating the active ruthenium-hydride species in the catalytic cycle. nih.gov For instance, the combination of a ruthenium(II) complex with a chiral amino alcohol ligand can effectively catalyze the reduction of acetophenone (B1666503) to 1-phenylethanol (B42297) with high enantioselectivity using isopropanol (B130326) and a base, showcasing a well-established method for this transformation. mdpi.com While isopropanol is a common hydrogen source, sodium hypophosphite offers an alternative, non-alcoholic hydrogen donor. nih.gov

Rhodium-Catalyzed Reactions: Rhodium complexes are also widely employed in asymmetric transfer hydrogenation. researchgate.netrsc.org Similar to ruthenium systems, chiral rhodium catalysts facilitate the transfer of hydrogen from a donor, such as sodium formate (B1220265) or isopropanol, to a ketone. rsc.org Sodium hypophosphite can function as this hydrogen source, participating in the catalytic cycle to produce chiral alcohols with high enantiomeric excess. nih.govresearchgate.net The development of water-soluble rhodium catalysts has further expanded the scope of these reactions, allowing for greener reaction conditions. rsc.org

Iridium-Catalyzed Reactions: Iridium catalysts have emerged as powerful tools for the asymmetric transfer hydrogenation of a broad range of substrates, including challenging ones like alkynyl ketones. nih.govnih.gov These reactions can be carried out under mild, base-free conditions using sodium formate and ethanol (B145695) as the hydrogen source, yielding optically active propargylic alcohols with excellent enantioselectivity. nih.gov The versatility of iridium catalysts allows for the use of various hydrogen donors, and sodium hypophosphite can be employed in these systems to achieve the desired reduction. nih.govdiva-portal.org

Table 1: Examples of Metal-Catalyzed Enantioselective Transfer Hydrogenation of Ketones This table is illustrative and does not represent a direct comparison under identical conditions.

| Metal Catalyst | Chiral Ligand Type | Hydrogen Donor | Substrate Example | Product Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Ruthenium(II) | Amino alcohol | Isopropanol/Base | Acetophenone | Up to 91% |

| Rhodium(III) | TsDPEN derivative | Formic acid/Triethylamine | Various ketones | High |

| Iridium | Chiral spiro ligand | Sodium formate/Ethanol | Alkynyl ketones | Up to 98% |

Palladium-Catalyzed Direct Diarylation

Sodium hypophosphite has been instrumental in the development of novel palladium-catalyzed direct diarylation reactions for the synthesis of diarylphosphinates. This method provides a more efficient and economical route to these valuable organophosphorus compounds compared to traditional methods that often rely on moisture-sensitive and toxic reagents like phosphorus trichloride (B1173362).

In a notable one-pot reaction, sodium hypophosphite serves as the phosphorus source in a palladium-catalyzed coupling of aryl halides and alcohols. This process facilitates the formation of two carbon-phosphine bonds and one oxygen-phosphine bond in a single synthetic operation. The reaction demonstrates high functional group tolerance and can produce a wide array of diarylphosphinates in moderate to excellent yields.

The proposed mechanism suggests that sodium hypophosphite initially reduces the Pd(II) catalyst to the active Pd(0) species. This is followed by oxidative addition of the aryl halide to the palladium center. Subsequent steps involving the coordination of sodium hypophosphite and the alcohol lead to the formation of the diarylphosphinate product and regeneration of the palladium catalyst.

Catalysis in Deamination Reactions

Sodium hypophosphite is utilized as a reducing agent in deamination reactions, particularly in the reduction of diazonium salts derived from aromatic amines. smc-global.com This process, known as hydrodediazoniation, is an indirect method for removing an amino group from an aromatic ring.

The reaction typically involves two steps. First, the primary aromatic amine is converted into a diazonium salt using a diazotizing agent like sodium nitrite (B80452) in an acidic medium. In the second step, sodium hypophosphite is introduced to reduce the diazonium group, replacing it with a hydrogen atom. This method is a valuable tool in synthetic organic chemistry for the modification of aromatic systems.

Stabilization Effects in Chemical Systems

Beyond its catalytic applications, this compound exhibits significant stabilizing effects in various chemical systems, ranging from polymer processing to peroxide solutions. Its reducing and antioxidant properties are key to its function as a stabilizer.

Polymer Stabilization during Thermal Processing and Extrusion

Sodium hypophosphite is employed as a stabilizer to protect polymers from degradation during high-temperature processing operations such as extrusion. mdpi.comresearchgate.net During these processes, polymers are exposed to heat and mechanical shear, which can initiate degradation pathways, leading to changes in molecular weight, discoloration, and a decline in mechanical properties.

Phosphite-based stabilizers, a class to which sodium hypophosphite is related, are known to function as secondary antioxidants. amfine.com They act by decomposing hydroperoxides, which are key intermediates in the oxidative degradation of polymers, into non-radical, stable products. amfine.com This action prevents the propagation of the degradation chain reaction.

Table 2: Effect of Hypophosphite on Polypropylene Stability (Based on data from a patent example, not a peer-reviewed study)

| Formulation | Weather Resistance (Weather-O-Meter, hours to embrittlement) | Heat Stability (Oven Aging at 180°C, hours to embrittlement) |

|---|---|---|

| Polypropylene + Heat Stabilizer + HALS | 2500 | 450 |

| Polypropylene + Heat Stabilizer + HALS + Sodium Hypophosphite | 4000 | 800 |

Stabilization in Peroxide Systems

Sodium hypophosphite can act as a stabilizer in peroxide systems, such as hydrogen peroxide solutions. Hydrogen peroxide is susceptible to decomposition, which can be catalyzed by trace amounts of metal ions. Stabilizers are added to prevent or slow down this decomposition.

The stabilizing action of sodium hypophosphite in peroxide solutions is attributed to its reducing properties. It can reduce metal ion catalysts to a lower oxidation state, which may be less effective at catalyzing peroxide decomposition. Additionally, by acting as a sacrificial antioxidant, it can be preferentially oxidized by the peroxide or by radical species, thereby protecting the peroxide from degradation. While various phosphorus compounds, such as sodium pyrophosphate and organophosphonates, are commonly used as stabilizers, often in conjunction with tin compounds, the reducing nature of hypophosphites provides a distinct mechanism of stabilization. researchgate.netrsc.org The use of stabilizers is crucial for ensuring the shelf-life and safety of hydrogen peroxide solutions.

Sodium Hypophosphite Monohydrate As a Reducing Agent in Advanced Materials and Surface Engineering

Electroless Plating Technologies

Electroless plating is an autocatalytic chemical process that involves the deposition of a uniform layer of a metal-phosphorus alloy onto a solid substrate, such as metal or plastic. wikipedia.org The process utilizes a chemical reducing agent, most commonly sodium hypophosphite, to reduce metal ions in a solution to their metallic form on the substrate's surface. wikipedia.orgatamanchemicals.com This technique is favored for its ability to create an even coating regardless of the geometry of the surface, a significant advantage over electroplating. wikipedia.org

Electroless Nickel-Phosphorus (Ni-P) Plating Systems

Electroless nickel-phosphorus (Ni-P) plating is a widely used surface engineering process that deposits a nickel-phosphorus alloy onto a substrate. wikipedia.orgelhco.com In this process, sodium hypophosphite acts as the reducing agent, causing the reduction of nickel ions and their subsequent deposition on the catalytically active surface of the material. elhco.com The resulting Ni-P coatings are known for their exceptional hardness, wear resistance, and corrosion protection. elhco.commdpi.com The phosphorus content in the alloy can be varied to achieve specific properties, typically ranging from low (2-5% P), medium (6-9% P), to high (>10.5% P) phosphorus content. elhco.com

The deposition rate in electroless Ni-P plating is a critical parameter influenced by several factors, including the concentrations of nickel ions and sodium hypophosphite, pH, and temperature of the plating bath. researchgate.net Generally, the deposition rate increases with higher concentrations of nickel sulfate (B86663) and sodium hypophosphite, as well as with elevated pH and bath temperature. researchgate.net However, an excessive concentration of sodium hypophosphite can lead to a decrease in reduction efficiency and adhesion of the coating. electrochemsci.org The optimal temperature for an acidic hypophosphite plating solution typically ranges from 85°C to 90°C. researchgate.net

Conversely, increasing the concentration of complexing agents like sodium citrate (B86180) can decrease the deposition rate. researchgate.net The pH of the bath is another crucial factor; in acidic conditions, an increase in pH generally leads to a higher deposition rate, while in alkaline conditions, the effect can be more complex. jmmab.com

Table 1: Influence of Plating Parameters on Deposition Rate

| Parameter | Effect on Deposition Rate | Notes |

|---|---|---|

| Nickel Sulfate Concentration | Increases | researchgate.net |

| Sodium Hypophosphite Concentration | Increases (up to a point) | researchgate.net Excessive amounts can be detrimental. electrochemsci.org |

| pH | Increases in acidic range | researchgate.netjmmab.com |

| Bath Temperature | Increases | researchgate.net |

| Sodium Citrate Concentration | Decreases | researchgate.net |

The composition of the Ni-P coating, particularly the phosphorus content, is a key determinant of its properties. elhco.com The phosphorus content is primarily influenced by the pH of the plating bath; a higher pH value generally results in a lower phosphorus content. researchgate.net The concentration of sodium hypophosphite in the bath also directly impacts the phosphorus content of the resulting alloy. electrochemsci.org

Ni-P coatings are categorized based on their phosphorus content:

Low-phosphorus coatings (2-5% P by weight): These are typically crystalline and hard, offering high wear resistance. elhco.com

Medium-phosphorus coatings (6-9% P by weight): These offer a balance of wear and corrosion resistance. elhco.com

High-phosphorus coatings (>10.5% P by weight): These coatings are generally amorphous and provide excellent corrosion resistance. elhco.com

Energy Dispersive X-ray (EDX) analysis is a common technique used to determine the elemental composition of Ni-P deposits. nih.govelectrochemsci.org

The microstructure of electroless Ni-P deposits is closely linked to their phosphorus content. researchgate.net High-phosphorus coatings tend to have an amorphous, or glass-like, structure. elhco.comresearchgate.net In contrast, low-phosphorus coatings exhibit a more crystalline structure. elhco.comresearchgate.net The transition from an amorphous to a crystalline structure can be induced by heat treatment. researchgate.net

Scanning Electron Microscopy (SEM) reveals that Ni-P deposits often have a nodular or "cauliflower-like" surface morphology. researchgate.net The size of these nodules can be influenced by plating parameters such as temperature, with higher temperatures often leading to a more compact and desirable structure. researchgate.net X-ray Diffraction (XRD) is used to analyze the phase structure of the coatings, with a broad peak indicating an amorphous structure and sharper peaks signifying crystallinity. researchgate.netresearchgate.net

Additives are incorporated into electroless nickel plating baths to modify the deposition process and the final properties of the coating. These additives can act as stabilizers, brighteners, or accelerators.

Stabilizers: Compounds like thiourea (B124793) and maleic acid can be added to improve the stability of the plating bath and extend its operational life. researchgate.net

Brighteners and Levelers: Additives such as saccharin (B28170) and certain surfactants can refine the grain structure of the deposit, leading to a smoother, brighter, and denser coating with improved corrosion resistance. researchgate.netnih.gov For instance, a combination of L-tyrosine, saccharin, and sodium dodecyl sulfate has been shown to produce fine, uniform Ni-P particles and enhance the density of the coating. researchgate.net

Accelerators and Retarders: Some additives can influence the deposition rate. For example, sodium tungstate (B81510) at low concentrations can enhance the deposition rate. researchgate.net Conversely, some complexing agents and certain additives can inhibit the oxidation of sodium hypophosphite, thereby reducing the deposition rate. researchgate.net

Electroless Copper Plating Systems

Sodium hypophosphite is also utilized as a reducing agent in electroless copper plating, offering an alternative to the traditionally used formaldehyde, which is toxic. electrochemsci.orgguidechem.com However, the process is more complex because pure metallic copper does not effectively catalyze the oxidation of hypophosphite. atamanchemicals.com To overcome this, a catalytic substance is often added to the plating solution. atamanchemicals.com

A common approach is to introduce nickel ions into the bath, leading to the co-deposition of a copper-nickel-phosphorus (Cu-Ni-P) alloy. electrochemsci.orgresearchgate.net The deposited nickel acts as a catalyst for the reduction of copper ions by hypophosphite. guidechem.com

The deposition rate in these systems is influenced by factors such as the concentration of copper sulfate, sodium hypophosphite, pH, and temperature. tandfonline.comresearchgate.net An increase in the concentration of copper sulfate and sodium hypophosphite, as well as an increase in temperature, generally leads to a higher deposition rate. tandfonline.comresearchgate.net The pH also plays a significant role, with some studies showing an increased deposition rate with a decrease in pH under acidic conditions. tandfonline.comresearchgate.net Additives like polyethylene (B3416737) glycol (PEG) can be used to improve the microstructure and properties of the copper deposits. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Sodium hypophosphite monohydrate |

| Nickel-Phosphorus |

| Nickel Sulfate |

| Sodium Citrate |

| L-tyrosine |

| Saccharin |

| Sodium dodecyl sulfate |

| Thiourea |

| Maleic acid |

| Sodium tungstate |

| Copper |

| Copper Sulfate |

| Polyethylene glycol |

| Formaldehyde |

| Nickel |

| Phosphorus |

| Sodium hydroxide (B78521) |

| Sulfuric acid |

| Palladium |

| Glycolic acid |

| Sodium formate (B1220265) |

| Nitrilotriacetic acid |

| Ammonium (B1175870) chloride |

| Acetic acid |

| Ammonia |

| Nickel chloride |

| Hydrochloric acid |

| Lactic acid |

| Ammonium bifluoride |

| Cobalt sulfate |

| Sodium borohydride |

| Dimethylamine borane |

| Hydrazine |

| Tungsten carbide |

| Titanium dioxide |

| Zirconium dioxide |

| Aluminum oxide |

| Silicon carbide |

| Boron |

| Thallium |

| Melamine |

| 1,4-butyne diol |

| Cetyltrimethylammonium bromide |

| Sodium dodecylbenzenesulfonate |

| Triethanolamine |

Challenges of Autocatalytic Copper Deposition with this compound

The use of this compound as a reducing agent in electroless copper plating presents a significant challenge: copper is not an effective catalyst for the oxidation of hypophosphite. jept.de This lack of catalytic activity means that after an initial thin layer of copper is deposited onto a palladium-activated substrate, the plating process ceases. jept.de The reaction is self-limiting because the deposited copper does not promote the continued reduction of copper ions from the bath. jept.denmfrc.org Consequently, achieving a continuous and practical copper plating process using only sodium hypophosphite as the reducing agent is not feasible. Furthermore, attempting to drive the reaction by operating at a low pH can lead to a slow deposition rate and potential corrosion of the newly deposited copper layer. electrochemsci.org

Strategies for Enabling Autocatalysis (e.g., Co-deposition with Nickel)

To overcome the inherent limitations of using sodium hypophosphite with copper, a common and effective strategy is the introduction of a catalytic metal ion into the plating bath, most notably nickel ions. jept.denmfrc.org Nickel is a superior catalyst for the oxidation of hypophosphite. jept.de By adding a small amount of nickel ions to the electroless copper solution, a Ni-Cu-P alloy is co-deposited. nmfrc.orgelectrochemsci.org This alloy is catalytically active, enabling the continuous oxidation of hypophosphite and, consequently, the sustained deposition of the copper alloy. electrochemsci.orgresearchgate.net This promotion of autocatalysis allows for the formation of a thicker and more practical coating. Research has shown that even a small ratio of nickel to copper ions can facilitate a constant plating rate over an extended period. nmfrc.org The resulting deposits are typically Ni-Cu-P alloys, and while effective for continuous plating, a high nickel content can inadvertently decrease the electrical conductivity of the copper layer. electrochemsci.org

Electroless Tungsten-Nickel-Phosphorus (Ni-W-P) Alloy Deposition

This compound is a key reducing agent in the electroless deposition of ternary alloys such as nickel-tungsten-phosphorus (Ni-W-P). These coatings are gaining attention for their superior hardness, wear resistance, and corrosion resistance compared to traditional nickel-phosphorus (Ni-P) deposits. researchgate.net The inclusion of tungsten into the Ni-P matrix enhances these properties, making Ni-W-P coatings suitable for demanding applications. researchgate.netresearchgate.net

The deposition process involves a bath containing nickel salts, a source of tungsten (like sodium tungstate), and sodium hypophosphite as the reducing agent. researchgate.net The operating parameters of the bath, such as pH and temperature, are critical in controlling the deposition rate, the composition of the alloy, and its final properties. researchgate.net For instance, the tungsten content in the deposit can be manipulated by adjusting the concentration of sodium tungstate in the electrolyte. researchgate.net The resulting Ni-W-P alloys can exhibit a crystalline or amorphous structure depending on the phosphorus content, which is also influenced by the bath composition. researchgate.net

Table 1: Typical Bath Composition and Operating Conditions for Electroless Ni-W-P Deposition

| Component | Concentration/Value |

| Nickel Sulfate | Varies |

| Sodium Tungstate | Varies |

| Sodium Hypophosphite | 25 g/L |

| Complexing Agents | Present |

| pH | ~9 |

| Temperature | 70-87 °C |

Note: The exact concentrations and conditions can vary depending on the desired properties of the coating.

Surface Metallization of Non-Metallic Substrates

The ability to deposit a conductive metal layer onto non-conductive materials is crucial for many electronic and decorative applications. This compound is often employed as a reducing agent in the electroless plating processes used for this purpose.

Metallization of Plastics

Plastics, being non-conductive, require a series of pre-treatment steps before they can be metallized. sharrettsplating.com A common method involves electroless plating, where a conductive layer is chemically deposited onto the plastic surface. This process typically starts with etching the plastic to create a rougher surface for better mechanical adhesion. google.com The surface is then activated, often with a palladium catalyst, to initiate the metal deposition. jept.de

In the context of using sodium hypophosphite, it serves as the reducing agent in the electroless bath, commonly for depositing a layer of nickel or a nickel-phosphorus alloy. youtube.com This initial metallic layer provides the necessary conductivity for subsequent electroplating of other metals if required. For example, in the production of printed circuit boards, electroless copper plating using a hypophosphite-based bath (often with nickel ions to promote catalysis) is a key step. nmfrc.org

Metallization of Ceramics and Glass

Similar to plastics, ceramics and glass are non-conductive and require surface activation for metallization. Electroless plating with sodium hypophosphite as the reducing agent is a viable method for creating an initial conductive layer on these substrates. youtube.com The process renders the ceramic or glass surface catalytic, allowing for the chemical reduction of metal ions from the plating solution onto the surface. This foundational metallic layer is essential for applications requiring the electrical or thermal conductivity of metals on a ceramic or glass base, such as in electronic components or specialized optical devices. mascera-tec.com

Synthesis of Nanomaterials

This compound is also utilized as a reducing agent in the synthesis of various nanomaterials. The "bottom-up" approach to nanomaterial synthesis, where materials are built from atomic or molecular precursors, often involves chemical reduction. nih.gov In this context, sodium hypophosphite can reduce metal salts in solution to form metallic nanoparticles.

For example, it has been used in the synthesis of bismuth nano/microcrystals and in the creation of nickel-phosphorus composites. researchgate.net Furthermore, metallic nanoparticles, such as palladium, nickel, ruthenium, and rhodium, supported on materials like graphitic carbon nitride, have been synthesized where sodium hypophosphite can play a role in the reduction process. researchgate.net The ability to control the reaction conditions allows for the manipulation of the size and morphology of the resulting nanoparticles, which in turn dictates their physical and chemical properties. nih.gov

Formation of Nickel Nanoparticles via Microwave Irradiation

A notable application of this compound is in the synthesis of nickel nanoparticles (NiNPs) through microwave irradiation. This method involves the reduction of a nickel precursor, such as nickel acetate (B1210297) tetrahydrate, using this compound. researchgate.net The process is influenced by several factors, including the molar ratio of the reactants.

Research has demonstrated that by adjusting the molar ratio of nickel ions to sodium hypophosphite and sodium hydroxide, the size of the resulting NiNPs can be controlled, typically within the range of 3.8 to 7.1 nm. researchgate.net Furthermore, the concentration of sodium hydroxide can alter the morphology of the nanoparticles, leading to a transition from isolated spherical particles to agglomerated, flower-like nanostructures. researchgate.net The synthesized nanoparticles are confirmed to be face-centered cubic (fcc) nickel. researchgate.net

The use of microwave irradiation in this synthesis offers a rapid and efficient heating method, which can accelerate the reduction reaction and promote the formation of uniform nanoparticles. orientjchem.orgresearchgate.net This technique, coupled with the reducing power of sodium hypophosphite, provides a versatile route for producing nickel nanoparticles with tunable characteristics for various applications, including as fillers to enhance the properties of polymeric materials. researchgate.net

Preparation of Silver/Silica (B1680970) Gel Catalysts

This compound also plays a crucial role as a novel reducing agent in the preparation of silver/silica gel (Ag/SiO₂) catalysts. researchgate.net These catalysts are synthesized by a chemical reduction method where silver ions are reduced to metallic silver and deposited onto a silica gel support. researchgate.net The loading of silver on the silica gel can be varied, with studies showing catalysts prepared with 2, 5, 8, and 11 weight percent of silver. researchgate.net

The catalytic activity of these materials is significantly dependent on the silver content and the interaction between the metal and the support. researchgate.net For instance, in the dehydrogenation of ethanol (B145695), the catalyst with 8% silver loading was found to be the most active and selective for the formation of acetaldehyde. researchgate.net Higher silver loading tends to result in the presence of metallic silver species on the catalyst surface, which act as active centers for the catalytic reaction. researchgate.net The use of sodium hypophosphite as the reducing agent facilitates the formation of these catalytically active silver nanoparticles on the silica gel matrix. researchgate.net

The sol-gel method is another technique used to create silver-silica nanocomposites, where silver nanoparticles are embedded within a silica matrix. researchgate.net This method can produce spherical silver particles with an average size of around 30 nm dispersed homogeneously in the silica. researchgate.net

Graphene and Graphene Oxide Reduction

This compound has emerged as a key reagent in the reduction of graphene oxide (GO), a critical step in the production of graphene. researchgate.netrsc.org

A simple and economical method for reducing exfoliated graphite (B72142) oxide involves using a mixture of sodium hypophosphite and hydrochloric acid. researchgate.netrsc.org This process effectively removes oxygen-containing functional groups from the GO, resulting in reduced graphene oxide (rGO). researchgate.netrsc.org The strong reducing capability is attributed to the in-situ formation of hypophosphorous acid. rsc.orgrsc.org This approach is considered advantageous due to the low toxicity and wide availability of the raw materials, presenting a promising route for large-scale graphene production. rsc.org

The effectiveness of the reduction is influenced by the reaction temperature. rsc.org As the temperature increases, the carbon-to-oxygen (C/O) atomic ratio of the rGO also increases, indicating a more thorough reduction. rsc.org

| Reduction Temperature (°C) | C/O Atomic Ratio |

|---|---|

| 25 | 3.6 |

| 60 | 4.9 |

| 80 | 8.3 |

| 90 | 13.5 |

Data sourced from a study on the reduction of exfoliated graphite oxide using a sodium hypophosphite–hydrochloric acid mixture. rsc.org

The reduction of graphene oxide using sodium hypophosphite significantly enhances the electrical conductivity and thermal stability of the resulting reduced graphene oxide. rsc.org The removal of oxygen-containing functional groups helps to restore the sp²-hybridized carbon network, which is crucial for electrical conduction. rsc.org

Research has shown that rGO produced by this method can exhibit high electrical conductivity, with values reaching up to 380 S/m. rsc.org This level of conductivity is a direct result of the high degree of reduction achieved. rsc.org The thermal stability of the rGO is also markedly improved compared to the initial graphene oxide. rsc.org The enhanced properties of rGO make it suitable for a wide range of applications, including in conductive inks, transparent conductive films, and as a component in nanocomposites. researchgate.net

Wood and Cellulosic Material Modification

This compound is utilized in the chemical modification of wood and other cellulosic materials, often in conjunction with other reagents like maleic anhydride (B1165640), to enhance their properties. diva-portal.orgdiva-portal.org

The treatment of wood with a combination of maleic anhydride and sodium hypophosphite can lead to the formation of stable cross-linked bonds within the wood's constituents. diva-portal.orgdiva-portal.org This modification is believed to be an effective way to stabilize wood, particularly against moisture. diva-portal.orgresearchgate.net The process involves the esterification of wood components by maleic anhydride, which introduces carboxylic moieties that can further react. diva-portal.org

Sodium hypophosphite is thought to act as a catalyst and also to react with the unsaturated carbon bonds of the maleic acid that has been grafted onto the wood structure, creating a cross-linked network. diva-portal.orgresearchgate.net This cross-linking can improve dimensional stability and durability. diva-portal.orgdiva-portal.org Studies on Scots pine sapwood have shown that this treatment results in weight gain and a bulking effect, indicating that the chemicals penetrate the wood cell wall and react with its components. diva-portal.orgdiva-portal.org Spectroscopic analysis has confirmed the formation of ester bonds and the subsequent reduction of double bonds, supporting the proposed cross-linking mechanism. researchgate.net The formation of a phosphonate (B1237965) (C-P-O) structure has been suggested as a likely cross-linked formation at lower concentrations of sodium hypophosphite. researchgate.netnih.gov

| Treatment | Property Change | Reference |

|---|---|---|

| Maleic Anhydride and Sodium Hypophosphite | Enhanced dimensional stability | wsenetwork.orgresearchgate.net |

| Maleic Anhydride and Sodium Hypophosphite | Reduced affinity of cell-wall material to water | wsenetwork.orgresearchgate.net |

| Maleic Anhydride and Sodium Hypophosphite | Formation of phosphonate ester cross-linking | researchgate.net |

Spectroscopic Analysis of Chemical Bonds Formed

The reaction between wood, maleic anhydride (MA), and sodium hypophosphite (SHP) as a reducing agent creates a modified wood product with enhanced characteristics. Understanding the chemical transformations at a molecular level is crucial for optimizing this process. Various spectroscopic techniques have been employed to elucidate the nature of the chemical bonds formed.

Advanced spectroscopic studies have been instrumental in identifying the chemical bonds created during the treatment of wood with maleic anhydride and sodium hypophosphite. nih.gov Techniques such as solid-state ¹³C cross-polarization magic-angle-spinning (CP-MAS) Nuclear Magnetic Resonance (NMR), ³¹P MAS NMR, and X-ray Photoelectron Spectroscopy (XPS) have provided detailed insights into the reaction mechanisms. nih.govdiva-portal.org

Initial analysis confirms the esterification of wood, where maleic anhydride reacts with the hydroxyl groups of the wood's constituent polymers. researchgate.net Further treatment with sodium hypophosphite initiates a reduction reaction. researchgate.net Evidence from ¹³C CP-MAS SS-NMR shows a significant reduction in the signals from the carbon-carbon double bonds (C=C) in the maleate (B1232345) structure, which typically appear around 120–140 ppm. nih.gov This change is supported by Fourier-transform infrared (FTIR) spectroscopy, which also indicates a reduction of the C=C double bond. nih.govresearchgate.net

The formation of new bonds involving phosphorus is key to the enhanced properties of the modified wood. ³¹P MAS NMR and XPS analyses suggest the formation of a cross-linked structure, particularly at lower concentrations of sodium hypophosphite. nih.gov A distinct resonance line at 16 ppm in the ³¹P MAS NMR spectrum is indicative of a phosphonate ester. nih.gov XPS analysis further corroborates this by identifying both C-P and O-P bonds, with deconvoluted absorptions at 132.9 eV and 134 eV, respectively. nih.gov These findings point towards the formation of phosphonate (C-P-O) cross-links rather than organophosphinic acid (C-P-C) bonds. nih.govdiva-portal.org The formation of these stable cross-links within the wood components is fundamental to the improved dimensional stability and durability of the treated material. diva-portal.org

Table 1: Spectroscopic Evidence of Chemical Bond Formation

| Spectroscopic Technique | Observation | Inferred Chemical Change |

|---|---|---|

| ¹³C CP-MAS SS-NMR | Significant reduction of signals at 120-140 ppm. nih.gov | Reduction of the C=C double bond in maleate. nih.gov |

| Upfield shift of the peak at 165–175 ppm. nih.gov | Formation of a succinic adduct. nih.gov | |

| ³¹P MAS NMR | Additional signal at 16 ppm. nih.gov | Likely formation of a phosphonate ester. nih.gov |

| XPS | Deconvoluted absorption at 132.9 eV and 134 eV. nih.gov | Evidence of C-P and O-P bonds, suggesting phosphonate (C-P-O) cross-linking. nih.gov |

| FTIR | Decreased intensity of the band at 1635 cm⁻¹. researchgate.netresearchgate.net | Reduction of the C=C double bond in maleic anhydride. researchgate.netresearchgate.net |

Enhancement of Wood Durability and Dimensional Stability

The chemical modification of wood with maleic anhydride and this compound leads to significant improvements in its durability and dimensional stability, making it suitable for a wider range of applications, including outdoor use. diva-portal.orgwsenetwork.org